molecular formula C15H11N3O2 B2863531 Dhodh-IN-11 CAS No. 1263303-95-2

Dhodh-IN-11

Cat. No.: B2863531
CAS No.: 1263303-95-2
M. Wt: 265.27 g/mol
InChI Key: YFGFEIDPJVPFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DHODH-IN-11 is a compound known for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .

Scientific Research Applications

DHODH-IN-11 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine synthesis.

    Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

    Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.

    Industry: Utilized in the development of new drugs targeting DHODH

Mechanism of Action

Target of Action

Dhodh-IN-11 primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is one of the top metabolic dependencies in T-cell acute lymphoblastic leukemia (T-ALL) and other rapidly proliferating cells .

Mode of Action

This compound, as a DHODH inhibitor, interacts with its target by inhibiting the enzymatic activity of DHODH . This inhibition leads to the rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . DHODH, the enzyme inhibited by this compound, catalyzes the conversion of dihydroorotate to orotate, a crucial step in this pathway . The inhibition of DHODH disrupts this pathway, leading to a shortage of pyrimidine nucleotides . This shortage forces cells to rely on the less efficient salvage pathway, leading to nucleotide starvation . Additionally, DHODH-generated Ubiquinol reduces mitochondrial membrane phospholipids hydroperoxides to lipids alcohol, thereby inhibiting the onset of ferroptosis .

Pharmacokinetics

It’s known that the efficiency of dhodh inhibitors like this compound can be affected by factors such as membrane lipid interactions .

Result of Action

The inhibition of DHODH by this compound results in several molecular and cellular effects. These include the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . T lymphoblasts appear to be specifically and exquisitely sensitive to nucleotide starvation after DHODH inhibition . Certain subsets of T-ALL seem to have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia conditions and distinctive membrane-associated characteristics of DHODH may be associated with the efficiency of DHODH inhibitors like this compound .

Safety and Hazards

Dhodh-IN-11 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

DHODH, the rate-limiting enzyme of the de novo pyrimidine production pathway, is essential in the production of RNA and DNA and is overexpressed in malignancies such as AML, skin cancer, breast cancer, and lung cancer . Therefore, DHODH is a viable target for developing drugs to combat these cancers . Further studies are needed to understand the inhibitory mechanisms of synthesized scaffolds like Dhodh-IN-11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DHODH-IN-11 typically involves the derivatization of leflunomide, a known DHODH inhibitor. The synthetic route includes several steps of chemical reactions, such as nucleophilic substitution and cyclization, under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

DHODH-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions include orotate and its derivatives, which are crucial intermediates in pyrimidine nucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DHODH-IN-11

This compound stands out due to its unique chemical structure and enhanced inhibitory potency compared to other DHODH inhibitors. Its specific modifications on the aromatic ring provide improved binding affinity and selectivity towards DHODH, making it a promising candidate for therapeutic development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dhodh-IN-11 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "4-(4-methylpiperazin-1-yl)aniline", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotonation of 4-(4-methylpiperazin-1-yl)aniline with sodium hydride in dimethylformamide to form an intermediate.", "Step 2: Addition of 2,4-dichloro-5-nitropyrimidine to the intermediate and heating the mixture to form a condensation product.", "Step 3: Reduction of the nitro group in the condensation product using sodium hydride and methanol to form an amino group.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to protonate the amino group.", "Step 5: Neutralization of the reaction mixture with sodium hydroxide to form a salt.", "Step 6: Extraction of the salt with ethyl acetate to obtain the crude product.", "Step 7: Purification of the crude product by recrystallization from a mixture of ethyl acetate and water to obtain the final product, Dhodh-IN-11." ] }

CAS No.

1263303-95-2

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19)

InChI Key

YFGFEIDPJVPFOM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.